Physicochemical Head-to-Head: 4,4'-Sulfanediyldiquinazoline vs. 4,4'-Oxybisquinazoline (Ether Analog, CAS 88404-40-4)
4,4'-Sulfanediyldiquinazoline (CAS 88404-41-5) and its closest structural analog 4,4'-oxybisquinazoline (CAS 88404-40-4) differ exclusively in the bridge heteroatom (S vs. O). This single-atom substitution produces measurable differences in molecular weight (+5.9%), lipophilicity (ΔLogP = +0.35), and polar surface area (ΔPSA = +16.07 Ų, a +26.4% increase) . The increased PSA of the sulfide analog implies reduced passive membrane permeability relative to the ether analog, while the higher LogP suggests enhanced hydrophobic interactions with target protein binding pockets. These differences are large enough to alter ligand efficiency metrics and oral bioavailability predictions in drug discovery programs [1].
| Evidence Dimension | Calculated physicochemical properties: Molecular Weight, LogP, Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | MW = 290.34 g/mol; LogP = 3.72; PSA = 76.86 Ų |
| Comparator Or Baseline | 4,4'-Oxybisquinazoline (CAS 88404-40-4): MW = 274.28 g/mol; LogP = 3.37; PSA = 60.79 Ų |
| Quantified Difference | ΔMW = +16.06 g/mol (+5.9%); ΔLogP = +0.35; ΔPSA = +16.07 Ų (+26.4%) |
| Conditions | Calculated physicochemical properties sourced from ChemSrc database; PSA calculated via topological polar surface area method; LogP calculated via Crippen's fragmentation method. |
Why This Matters
A 26.4% difference in PSA and a 0.35 LogP unit shift can alter predicted intestinal absorption and blood-brain barrier penetration classification, directly impacting the selection of this compound over the ether analog for specific permeability or solubility requirements in lead optimization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
